[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone
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Description
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone is a useful research compound. Its molecular formula is C19H17ClF3NO and its molecular weight is 367.8. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
One study explores the microwave-assisted synthesis of novel pyrazoline derivatives, showing that these compounds exhibit significant anti-inflammatory and antibacterial activities. This research highlights the efficiency of microwave irradiation methods in synthesizing these compounds, offering higher yields and environmental friendliness compared to traditional methods (P. Ravula et al., 2016).
Molecular Docking and Antimicrobial Activity
Another study investigates the molecular structure, spectroscopic, quantum chemical, and topological properties of a related compound, demonstrating its antimicrobial activity. The research includes molecular docking simulations to understand the compound's potential efficacy (C. Sivakumar et al., 2021).
Isomorphous Structures and Exchange Rule
Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues adhering to the chlorine-methyl exchange rule provides insights into the structural aspects of such compounds. This study underscores the importance of understanding molecular structures for developing new chemical entities (V. Rajni Swamy et al., 2013).
One-Pot Synthesis Techniques
Efficient one-pot synthesis methods for related compounds are discussed, emphasizing economical and straightforward approaches to producing pyrrole derivatives. Such methodologies highlight the innovation in synthetic chemistry for creating compounds with potential applications in various fields (R. Kaur & Kapil Kumar, 2018).
Anticancer and Antimicrobial Agents
A study on the synthesis and molecular docking of oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents exemplifies the therapeutic potential of these compounds. The research demonstrates the importance of combining synthetic chemistry with computational methods to identify compounds with significant biological activities (Kanubhai D. Katariya et al., 2021).
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO/c1-24-10-16(12-5-7-15(20)8-6-12)17(11-24)18(25)13-3-2-4-14(9-13)19(21,22)23/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCLYTAPMAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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